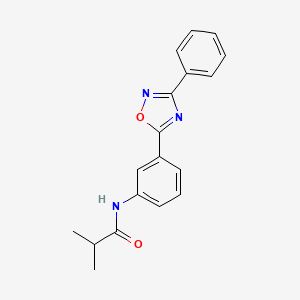
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide, also known as PBI-4050, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the family of oxadiazole compounds and has been studied extensively for its potential applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide is still under investigation. However, it has been shown to modulate the activity of several signaling pathways, including the Wnt/β-catenin pathway, the CXCR4/CXCL12 pathway, and the PI3K/AKT pathway. By modulating these pathways, this compound can exert its anti-fibrotic, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce fibrosis by inhibiting the activation of fibroblasts and reducing the production of extracellular matrix proteins. It can also reduce inflammation by inhibiting the recruitment of inflammatory cells and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide is its broad therapeutic potential. It has been shown to have potential applications in various diseases, making it a promising candidate for drug development. Additionally, this compound has been shown to have a good safety profile in preclinical studies.
One of the limitations of this compound is its limited bioavailability. It has a low oral bioavailability and a short half-life, which may limit its therapeutic potential. Additionally, more studies are needed to determine the optimal dose and dosing regimen for this compound.
Orientations Futures
There are several future directions for the study of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of the optimal dosing regimen and route of administration for this compound. Additionally, more studies are needed to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine, followed by the reaction with acetic anhydride. The resulting compound is then purified through column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)isobutyramide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-cancer properties. It has been studied in preclinical models for its potential application in the treatment of idiopathic pulmonary fibrosis, Alport syndrome, and liver fibrosis.
Propriétés
IUPAC Name |
2-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12(2)17(22)19-15-10-6-9-14(11-15)18-20-16(21-23-18)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJTZNRIPJAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


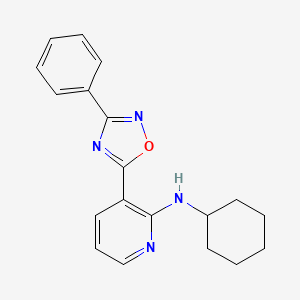
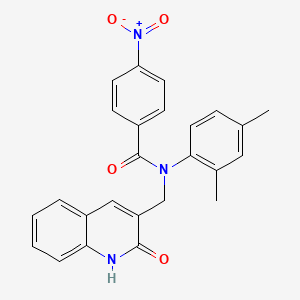

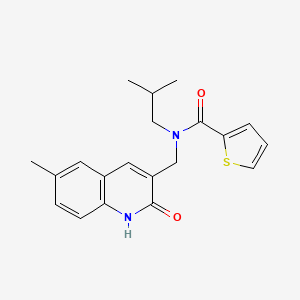

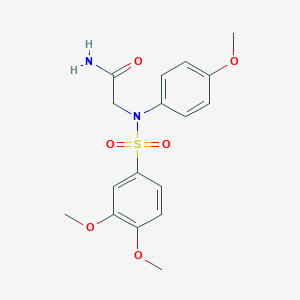
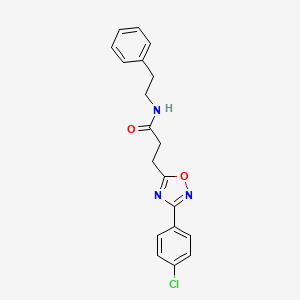
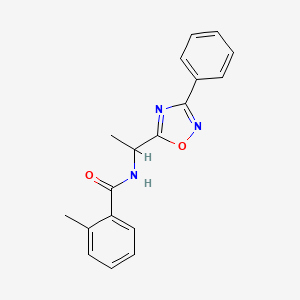
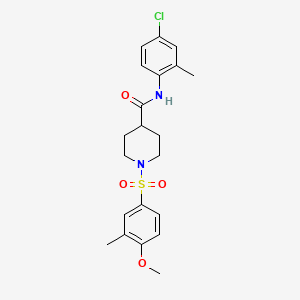
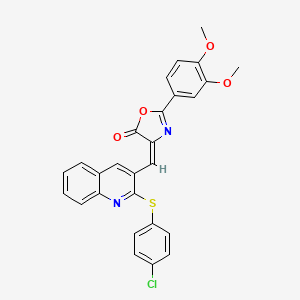
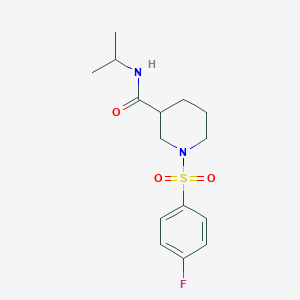

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)